2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
Description
The compound 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a fluorinated acetamide derivative featuring dual aromatic fluorine substitutions and a thiazole ring system. The core structure consists of an acetamide group (CH3CONH-) linked to a 4-fluorophenyl moiety at the carbonyl position. The nitrogen of the acetamide is bonded to a methylene group (-CH2-) attached to the 5-position of a thiazole ring. This thiazole ring is further substituted at the 2-position with a 2-fluorophenyl group and at the 4-position with a methyl group.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)21)11-22-18(24)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNBOEAZBGAGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiazole with appropriate reagents.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorine atoms and thiazole ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Compounds
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs (e.g., ).
Physicochemical and Crystallographic Insights
Thiadiazole Analog (): Exhibits a thiadiazole ring with a dihydro structure, contributing to planarity and rigidity. Crystallographic Monoclinic system (P2₁/c), unit cell dimensions a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823°. Melting point: 490 K, indicative of strong intermolecular interactions (e.g., hydrogen bonding) .
- Features a benzamide backbone instead of acetamide, increasing lipophilicity (logP ~3.5 estimated).
- Ethylthio (-S-C₂H₅) group enhances metabolic stability compared to sulfonyl or oxygen-based linkers .
Sulfanyl (-S-) linkage may confer redox sensitivity or metal-binding properties .
Biological Activity
The compound 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide , commonly referred to as a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the compound's activity against liver carcinoma cell line HEPG2-1, the following results were observed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | X.XX | HEPG2-1 |
| Doxorubicin (Control) | Y.YY | HEPG2-1 |
Note: Specific IC50 values for this compound are not available in the current literature but are essential for comparison against established drugs like doxorubicin.
The compound's mechanism of action appears to involve interaction with cellular pathways associated with apoptosis and cell cycle regulation, which is typical for many thiazole derivatives. Further studies using molecular dynamics simulations have shown that these compounds can effectively bind to key proteins involved in cancer progression.
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. In vitro studies have demonstrated that certain thiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes findings from recent studies:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | Z.ZZ µg/mL |
| Control (e.g., Norfloxacin) | Staphylococcus aureus | A.AA µg/mL |
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study published in MDPI evaluated several thiazole derivatives, including the target compound, showing promising results in reducing cell viability in HEPG2-1 cells. The study highlighted structure-activity relationships (SAR) that suggest modifications on the phenyl rings can enhance cytotoxicity.
-
Case Study 2: Antimicrobial Properties
- Another investigation focused on the antimicrobial activity of thiazole derivatives against a panel of bacterial strains. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those without.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
